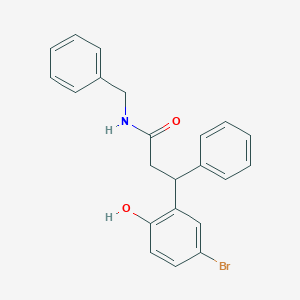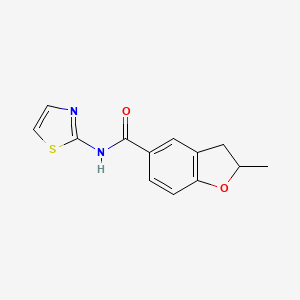![molecular formula C16H11ClN2O5 B4007245 5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)
5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H11ClN2O5 and its molecular weight is 346.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0356491 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Research on novel indomethacin analogs, which share structural similarities with the compound , highlighted their potential as non-ulcerogenic derivatives with significant anti-inflammatory and analgesic properties. These compounds were evaluated for their ability to reduce gastrointestinal toxicities commonly associated with traditional NSAIDs, showing promise as safer alternatives for treating inflammation and pain without the associated ulcerogenic effects (Bhandari et al., 2010).
Antimalarial Activity
Another study focused on the synthesis and evaluation of a series of compounds for their antimalarial activity. While not directly mentioning the compound , this research provides insight into the potential for structurally related compounds to contribute to the development of new antimalarial drugs. The study found a correlation between the structural attributes of these compounds and their efficacy against Plasmodium berghei, a parasite responsible for malaria (Werbel et al., 1986).
Role as a Food Additive and Nutraceutical
Chlorogenic acid, a compound with some structural resemblance, demonstrates significant health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Its dual role as a food additive and a nutraceutical suggests potential for the compound to similarly contribute to food preservation and as a component in dietary supplements for the prevention and treatment of metabolic syndrome (Santana-Gálvez et al., 2017).
Photochromic Applications
Research into the synthesis of photochromic spirochromenes of the indoline series, using related chemical structures, indicates potential applications in developing materials that change color in response to light. Such compounds could have applications in smart windows, display technologies, and photochromic lenses (Braude et al., 1978).
Organocatalysis in Chemical Synthesis
Studies on the asymmetric interaction involving compounds with structural similarities to the indol-2-one moiety have explored their use in organocatalysis, leading to the selective formation of chiral scaffolds. This research suggests potential applications in the synthesis of enantiomerically pure compounds, important in pharmaceuticals and fine chemicals (Ivantcova & Kudryavtsev, 2020).
Propiedades
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-10-3-6-13-12(7-10)16(22,15(21)18-13)8-14(20)9-1-4-11(5-2-9)19(23)24/h1-7,22H,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORDYPFLHGDIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B4007164.png)
![4-chloro-3-hydroxy-7-methyl-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)
![ethyl 4-({[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007176.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)
![17-(3,5-Dimethylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)
![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007199.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B4007227.png)


![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)
![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
